3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786232
InChI: InChI=1S/C21H20N4O2S/c1-15-23-24-21(28-15)22-20(26)10-12-25-11-9-17-7-8-18(13-19(17)25)27-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.5 g/mol

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14786232

Molecular Formula: C21H20N4O2S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide -

Specification

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-phenylmethoxyindol-1-yl)propanamide
Standard InChI InChI=1S/C21H20N4O2S/c1-15-23-24-21(28-15)22-20(26)10-12-25-11-9-17-7-8-18(13-19(17)25)27-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26)
Standard InChI Key VQSYHMZRQIUSFX-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Introduction

3-(6-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that combines an indole moiety with a thiadiazole ring, linked through a propanamide backbone. This compound is notable for its potential pharmacological applications due to its unique structural features, which include a benzyloxy group attached to the indole ring. The molecular formula of this compound is reported as C18H20N4O2S, although some sources may vary slightly in their molecular weight calculations, typically around 366.44 g/mol or slightly higher.

Synthesis and Chemical Reactivity

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. These reactions may include condensation reactions, amidation, and protection-deprotection strategies to introduce the benzyloxy and thiadiazole groups. Standard reagents such as acids, bases, and reducing agents like lithium aluminum hydride are commonly used to facilitate these reactions.

Common Reactions:

  • Amidation: Formation of the amide bond between the indole and thiadiazole moieties.

  • Protection-Deprotection: Temporary protection of reactive sites to ensure selective modification.

  • Oxidation/Reduction: Use of oxidizing or reducing agents to modify functional groups.

Biological Activities and Potential Applications

Preliminary studies suggest that 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exhibits significant biological activities, potentially useful in therapeutic applications. The compound's unique structure, combining indole and thiadiazole functionalities, may enhance its interaction with biological targets, similar to other thiadiazole derivatives known for their antimicrobial, anticancer, and anti-inflammatory properties.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AnticancerCancer therapy
Anti-inflammatoryInflammation management

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. These include other indole-thiadiazole hybrids and simpler thiadiazole derivatives. The presence of the benzyloxy group in this compound distinguishes it from analogs lacking this functionality.

CompoundStructural FeaturesBiological ActivityUniqueness
3-(6-(Benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamideIndole + Thiadiazole + BenzyloxySignificant biological activitiesDual functionality from indole and thiadiazole
3-(5-benzoylindol-1-yl)-N-(5-methylthiadiazol)ureaIndole + ThiadiazoleModerate anticancerLacks benzyloxy group
5-Methylthiadiazole derivativesThiadiazole onlyVaries widelySimpler structure

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms of action and efficacy of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide deeper insights into its interactions with biological targets. Additionally, exploring its pharmacokinetic properties will be crucial for potential therapeutic applications.

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